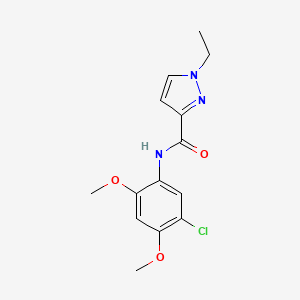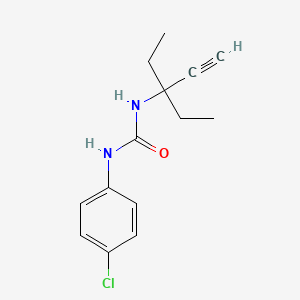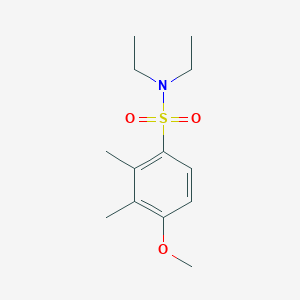
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.
Mechanism of Action
CDPPB is a positive allosteric modulator of N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, which means that it enhances the activity of this compound by binding to a site on the receptor that is distinct from the glutamate binding site. Activation of this compound by CDPPB leads to increased intracellular calcium signaling and activation of downstream signaling pathways. This results in enhanced synaptic plasticity, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
CDPPB has been shown to have several biochemical and physiological effects in preclinical studies. It enhances long-term potentiation (LTP), a process that is critical for learning and memory. CDPPB has also been found to increase the density of dendritic spines, which are critical for synaptic plasticity. Additionally, CDPPB has been found to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDPPB for lab experiments is its specificity for N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. This allows researchers to selectively target this receptor and study its effects on various physiological processes. Additionally, CDPPB has a long half-life, which makes it useful for studying long-term effects. However, one limitation of CDPPB is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research on CDPPB. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, researchers are interested in studying the long-term effects of CDPPB on synaptic plasticity and cognitive function. Finally, there is a need for further research on the safety and efficacy of CDPPB in humans.
Synthesis Methods
The synthesis of CDPPB involves several steps, including the reaction of 5-chloro-2,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 5-chloro-2,4-dimethoxyphenylethylamine. The resulting compound is then reacted with pyrazole-3-carboxylic acid to form CDPPB. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. CDPPB has been shown to improve cognitive function, memory, and learning in preclinical studies. Additionally, CDPPB has been found to have neuroprotective effects and can reduce inflammation in the brain.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-7-9(15)12(20-2)8-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWRVAZCFGICQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)
